

In-Depth Technical Guide: 2-(Aminomethyl)-N,N-dimethylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(aminomethyl)-N,N-dimethylaniline

Cat. No.: B1271461

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-(aminomethyl)-N,N-dimethylaniline**, a versatile substituted aniline derivative. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details the compound's nomenclature, physicochemical properties, a plausible synthetic route, and its application in the synthesis of heterocyclic compounds.

Compound Identification and Properties

The compound of interest is a disubstituted aniline with both a tertiary amine ($-\text{N}(\text{CH}_3)_2$) and an aminomethyl ($-\text{CH}_2\text{NH}_2$) group at the ortho position.

IUPAC Name: **2-(aminomethyl)-N,N-dimethylaniline**

Synonyms:

- N-[2-(Aminomethyl)phenyl]-N,N-dimethylamine
- o-(N,N-dimethylamino)benzylamine
- [2-(aminomethyl)phenyl]dimethylamine

CAS Number: 57678-45-2

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-(aminomethyl)-N,N-dimethylaniline**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ N ₂	[PubChem CID: 12586115]
Molecular Weight	150.22 g/mol	[PubChem CID: 12586115]
Exact Mass	150.1157 g/mol	[PubChem CID: 12586115]
Physical Form	Liquid	[Sigma-Aldrich]
Boiling Point	60 °C at 0.05 mmHg	[LabSolutions]
XLogP3	1.3	[PubChem CID: 12586115]
Hydrogen Bond Donor Count	1	[PubChem CID: 12586115]
Hydrogen Bond Acceptor Count	2	[PubChem CID: 12586115]
Storage Conditions	2-8 °C, Keep in dark place, Sealed in dry	[BLDpharm]

Synthesis of **2-(aminomethyl)-N,N-dimethylaniline**

A robust and common method for the synthesis of primary amines is the reduction of the corresponding nitrile. For **2-(aminomethyl)-N,N-dimethylaniline**, a logical precursor is 2-(dimethylamino)benzonitrile. The reduction can be effectively carried out using a strong hydride reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

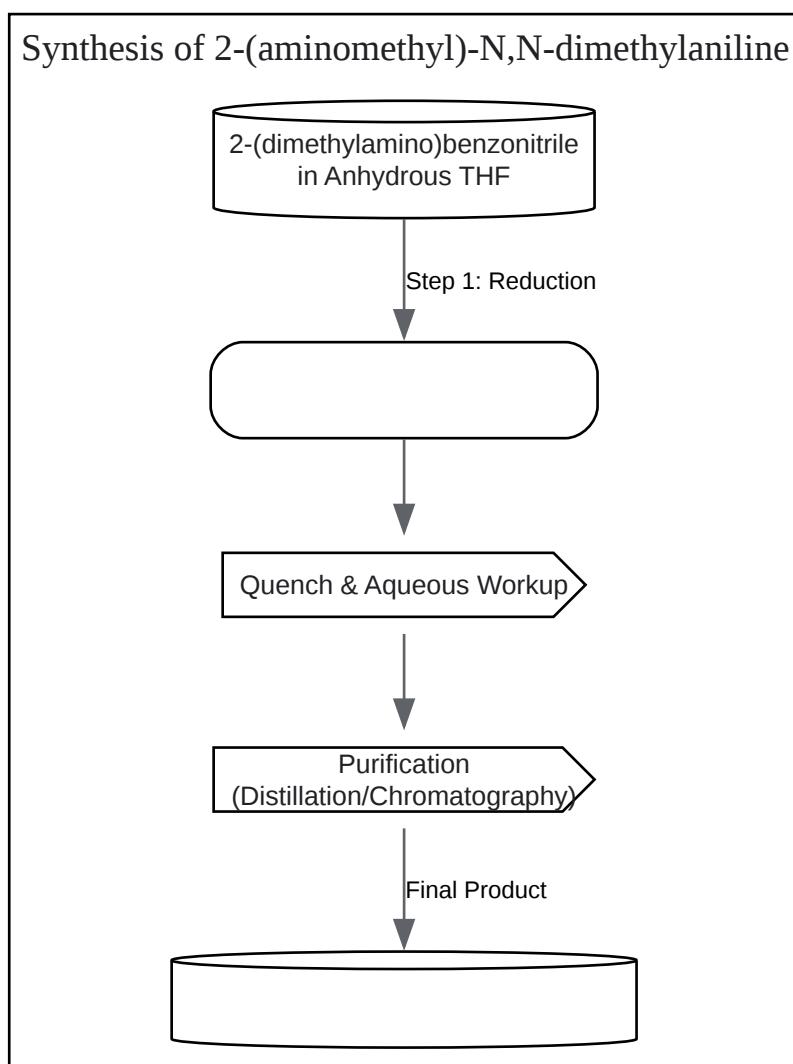
Experimental Protocol: Reduction of **2-(dimethylamino)benzonitrile**

This protocol is a general procedure for the LiAlH₄ reduction of nitriles to primary amines and is applicable for the synthesis of the title compound.

Materials:

- 2-(dimethylamino)benzonitrile
- Lithium Aluminum Hydride (LiAlH₄)
- Anhydrous Tetrahydrofuran (THF)
- Water
- 10% aqueous Sodium Hydroxide (NaOH)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
- Ethyl acetate or Dichloromethane (DCM)
- Celite or other filter aid

Procedure:


- To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile) under a nitrogen atmosphere at 0 °C, a solution of 2-(dimethylamino)benzonitrile (1.0 equivalent) in anhydrous THF is added dropwise.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled back to 0 °C.
- The reaction is carefully quenched by the sequential, dropwise addition of water (1 mL for every 1 g of LiAlH₄ used), followed by 10% aqueous NaOH (1.5 mL for every 1 g of LiAlH₄), and finally water again (3 mL for every 1 g of LiAlH₄). This procedure is known as the Fieser workup and is designed to produce a granular precipitate that is easy to filter.
- The resulting suspension is stirred at room temperature for 15 minutes, then filtered through a pad of Celite. The filter cake is washed thoroughly with ethyl acetate or DCM.
- The filtrate is transferred to a separatory funnel. The organic layer is separated, washed with water and then with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under

reduced pressure to yield the crude **2-(aminomethyl)-N,N-dimethylaniline**.

- If necessary, the crude product can be purified by vacuum distillation or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the synthetic pathway from the nitrile precursor to the final amine product.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(aminomethyl)-N,N-dimethylaniline**.

Application in Heterocycle Synthesis

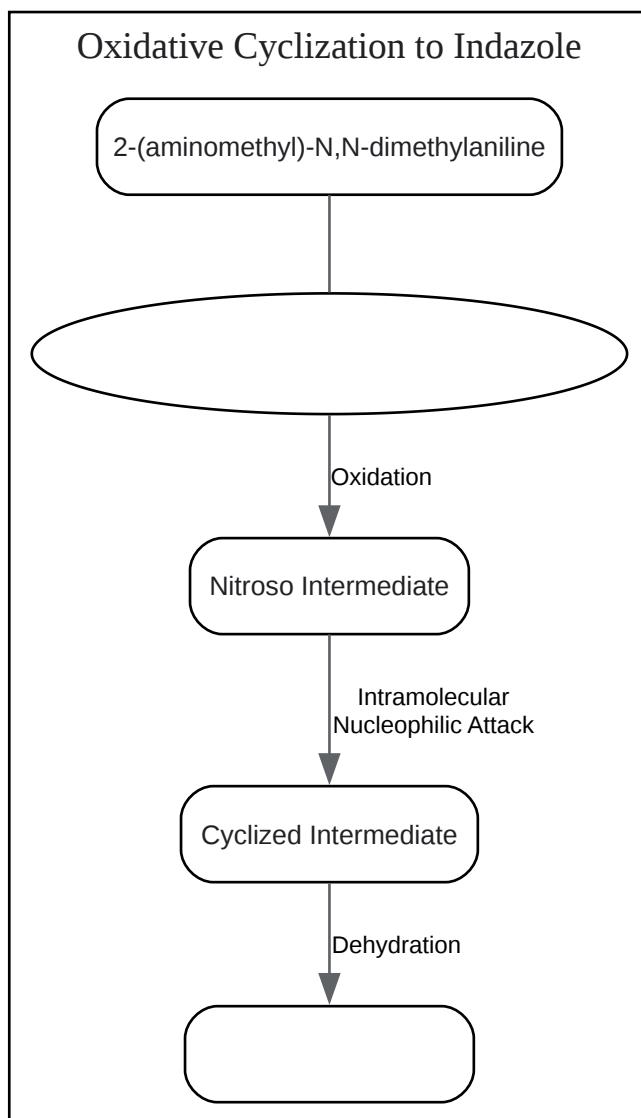
2-(Aminomethyl)-phenylamine derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. A recent study highlights their use in the N-N bond-forming oxidative cyclization to produce indazoles, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 2H-Indazoles

The following protocol describes the synthesis of a 2H-indazole derivative using a 2-(aminomethyl)-phenylamine substrate, such as the title compound.[1]

Materials:

- **2-(aminomethyl)-N,N-dimethylaniline** (or other 2-aminomethyl-phenylamine substrate)
- Methanol (MeOH)
- Ammonium molybdate ($(\text{NH}_4)_2\text{MoO}_4$)
- 30% aqueous Hydrogen Peroxide (H_2O_2)
- 10% aqueous Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3)
- Dichloromethane (DCM)
- Magnesium Sulfate (MgSO_4)


Procedure:

- A solution of the **2-(aminomethyl)-N,N-dimethylaniline** substrate (1.0 equivalent) in methanol (e.g., 40-100 mg in 3 mL) is cooled to 0 °C in an ice bath.[1]
- Ammonium molybdate (1.0 equivalent) and 30% aqueous H_2O_2 (10.0 equivalents) are added to the cooled solution.[1]

- The reaction mixture is stirred at room temperature for 1-24 hours, with the reaction progress monitored by HPLC/MS until the starting material is consumed.[1]
- After completion, the mixture is cooled back to 0 °C and the reaction is quenched by the addition of 10% aqueous Na₂S₂O₃ solution (e.g., 2 mL).[1]
- The mixture is diluted with water and neutralized with saturated aqueous NaHCO₃ solution. [1]
- The aqueous mixture is extracted three times with DCM.[1]
- The combined organic phases are dried over MgSO₄, filtered, and concentrated in vacuo.
- The crude product is then purified by preparative chromatography to yield the desired indazole.[1]

Proposed Reaction Pathway

The transformation involves an oxidative cyclization where a new N-N bond is formed. The proposed mechanism suggests the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes an intramolecular nucleophilic attack by the primary amine of the aminomethyl group, followed by cyclization and dehydration to form the indazole ring.[1]

[Click to download full resolution via product page](#)

Caption: Proposed pathway for indazole synthesis from the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(Aminomethyl)-N,N-dimethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271461#2-aminomethyl-n-n-dimethylaniline-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com